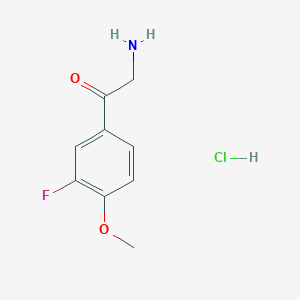

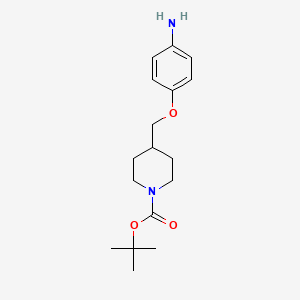

5-(3-Bromophenyl)-1-pentene, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-1-pentene seems to be a brominated phenolic compound . Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .

Synthesis Analysis

While specific synthesis information for 5-(3-Bromophenyl)-1-pentene is not available, a related compound, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, was synthesized in three steps starting from substituted anilines .Scientific Research Applications

Anticancer Activity

“5-(3-Bromophenyl)-1-pentene” has been utilized in the synthesis of N-aryl-4H-1,2,4-triazol-3-amine analogs , which have shown promising results in anticancer studies. These compounds were tested against a panel of 58 cancer cell lines, and some demonstrated significant activity, particularly against the CNS cancer cell line SNB-75 . This suggests potential applications in developing new cancer therapies.

Molecular Docking Studies

The same set of analogs has been subjected to molecular docking studies to understand their interaction with cancer-related targets. This computational approach helps in predicting the orientation of the compound when bound to a protein, which is crucial for drug design and development .

ADME and Toxicity Prediction

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as toxicity predictions, are essential for any compound’s development as a therapeutic agent. The analogs of “5-(3-Bromophenyl)-1-pentene” have undergone such studies to ensure their safety and efficacy .

Radiopharmaceuticals

A derivative of “5-(3-Bromophenyl)-1-pentene” has been explored for its potential as a PET radiotracer . This compound, [18F]Anle138b, targets α-synuclein aggregates and could be significant for early diagnosis of Parkinson’s disease and related α-synucleinopathies .

Synthesis of β-Ketoenol Inhibitors

The β-ketoenol functionality is emerging as a promising inhibitor for various diseases. “5-(3-Bromophenyl)-1-pentene” has been involved in the synthesis of new biomolecules with this functional group, which are designed to bind to a pyrazolic moiety . These inhibitors have potential applications in treating a range of conditions.

properties

IUPAC Name |

1-bromo-3-pent-4-enylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUIKCXMGPLPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromophenyl)-1-pentene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid](/img/structure/B6322058.png)

![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)

![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)